molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327312
CAS No.: 898755-53-8
M. Wt: 275.34 g/mol
InChI Key: KUDOPTVWUCKWFN-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

Historical Context and Discovery

The development of this compound emerged from the broader historical context of azetidine chemistry, which gained significant momentum in the early 21st century as researchers recognized the unique properties of four-membered nitrogen heterocycles. Azetidine derivatives have been subject to intensive investigation since the recognition that these small, conformationally restricted scaffolds could provide enhanced molecular rigidity and improved pharmacological properties compared to their larger ring analogs. The specific compound this compound was first catalogued in chemical databases on February 29, 2008, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and potential applications. This timeline reflects the compound's emergence during a period of heightened focus on fragment-based drug design, where small, rigid molecular scaffolds became increasingly valued for their potential to improve drug-target interactions through reduced conformational entropy.

The development of this particular compound can be understood within the context of parallel advances in azetidine synthetic methodology and the growing appreciation for ethyl oxobutyrate derivatives as important pharmaceutical intermediates. Research into novel azetidine derivatives as triple reuptake inhibitors, as documented in medicinal chemistry literature from 2012, demonstrates the broader scientific interest in azetidine-containing compounds during the period when this compound was being developed and characterized. The compound's structural design reflects sophisticated understanding of structure-activity relationships in heterocyclic chemistry, combining the proven utility of ethyl oxobutyrate cores with the emerging potential of azetidine substituents. Historical records indicate that the compound was initially synthesized and characterized as part of broader efforts to explore the chemical space around substituted phenyl oxobutyrates, with the azetidine substitution representing a strategic modification to introduce conformational constraint and potential biological activity.

Significance in Organic Chemistry

This compound occupies a position of considerable significance within modern organic chemistry, primarily due to its unique combination of structural features that enable diverse synthetic transformations and potential applications. The compound exemplifies contemporary approaches to molecular design that prioritize conformational restriction through the incorporation of small ring systems, with the azetidine moiety providing a particularly valuable balance between stability and reactivity. This balance is crucial in synthetic chemistry, where molecules must be sufficiently stable for handling and storage while maintaining adequate reactivity for participation in desired chemical transformations. The four-membered azetidine ring system contributes significant ring strain that can be leveraged for selective chemical reactions, while the overall molecular architecture provides multiple sites for potential functionalization and derivatization.

The significance of this compound extends to its role as a representative member of the ethyl oxobutyrate family, which has demonstrated considerable utility in pharmaceutical chemistry, particularly in the synthesis of angiotensin-converting enzyme inhibitors and related therapeutic agents. The structural complexity of this compound makes it an excellent model system for studying the interplay between different functional groups, including the electronic interactions between the electron-rich azetidine nitrogen, the aromatic phenyl system, and the electron-deficient carbonyl functionalities. These interactions can influence both the chemical reactivity and physical properties of the molecule, making it valuable for fundamental studies in physical organic chemistry. Additionally, the compound serves as an important building block in medicinal chemistry research, where the combination of conformational restriction and multiple functional handles provides opportunities for systematic structure-activity relationship studies and lead compound optimization efforts.

Classification and Nomenclature

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and heterocyclic substituents. The official International Union of Pure and Applied Chemistry designation is ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate, which precisely describes the structural arrangement and functional group connectivity. This nomenclature system begins with the longest carbon chain containing the carboxylic acid derivative, identified as butanoic acid, which is then modified to indicate the ethyl ester functionality. The oxo prefix at position 4 indicates the presence of a ketone group, while the substitution pattern on the phenyl ring is described through the bracketed expression [2-(azetidin-1-ylmethyl)phenyl], which specifies both the position of attachment to the main chain and the nature of the heterocyclic substituent.

The International Union of Pure and Applied Chemistry naming convention emphasizes the systematic description of molecular connectivity, ensuring that each component of the complex structure is unambiguously identified. The azetidin-1-ylmethyl designation specifically indicates that the azetidine ring is connected through its nitrogen atom (position 1) to a methyl group, which is then attached to the phenyl ring at the ortho position (position 2). This level of detail in the International Union of Pure and Applied Chemistry name ensures that the complete three-dimensional structure can be reconstructed from the nomenclature alone. The butanoate suffix clearly identifies the molecule as an ethyl ester of a four-carbon carboxylic acid, while the numerical locants (2- and 4-) provide precise information about the relative positions of the various substituents and functional groups within the molecular framework.

Common Alternative Nomenclature

Beyond the formal International Union of Pure and Applied Chemistry designation, this compound is known by several alternative names that reflect different approaches to describing its structure and emphasizing various aspects of its molecular architecture. The most commonly encountered alternative nomenclature includes ethyl 4-(2-(azetidin-1-ylmethyl)phenyl)-4-oxobutanoate and ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate, both of which employ slightly different bracketing and punctuation conventions while maintaining the same essential structural information. These variations in nomenclature often arise from different chemical database systems and software programs that may use distinct conventions for representing complex substituent patterns.

Another significant alternative designation for this compound is benzenebutanoic acid, 2-(1-azetidinylmethyl)-γ-oxo-, ethyl ester, which approaches the naming from the perspective of the aromatic system rather than the aliphatic chain. This nomenclature style emphasizes the benzene ring as the core structural unit and describes the butanoic acid chain as a substituent, providing a different but equally valid perspective on the molecular organization. The γ-oxo designation in this naming system indicates the ketone functionality at the fourth position of the butanoic acid chain, using Greek letter notation that is common in certain chemical literature contexts. Additionally, some chemical suppliers and databases may use shortened or condensed versions of these names, such as simply referring to the compound by its most distinctive structural features or using proprietary naming systems that facilitate database searching and chemical inventory management.

Registry Systems and Identifiers

This compound is registered in multiple international chemical database systems with specific numerical identifiers that enable unambiguous identification and cross-referencing across different information sources. The Chemical Abstracts Service registry number for this compound is 898755-53-8, which serves as the primary identifier in Chemical Abstracts Service databases and related chemical information systems worldwide. This registry number is particularly important for commercial applications, regulatory compliance, and literature searching, as it provides a unique identifier that remains constant regardless of variations in nomenclature or structural representation. The compound is also catalogued in the PubChem database system with the Compound Identification Number 24725342, which links to comprehensive chemical property data, structural representations, and related research literature.

Additional database identifiers include the Distributed Structure-Searchable Toxicity database Substance Identification number and various supplier-specific catalog numbers that facilitate commercial procurement and inventory management. The compound is also registered with a WikiData identifier Q82553992 and has been assigned various MDL numbers by different chemical suppliers, including MFCD03841604 as referenced in multiple commercial databases. These multiple identifier systems reflect the compound's significance in chemical research and commerce, ensuring that researchers and practitioners can locate accurate information regardless of which database system they primarily utilize. The consistency of these identifiers across different platforms is crucial for maintaining data integrity and preventing confusion in chemical literature and commercial transactions, particularly given the structural complexity of the molecule and the potential for nomenclature variations.

Key Structural Features

Azetidine Ring System

The azetidine ring system represents one of the most distinctive and chemically significant structural features of this compound, contributing both conformational rigidity and unique reactivity characteristics to the overall molecular architecture. Azetidine, as the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, provides a four-membered ring structure that exhibits considerable ring strain while maintaining sufficient stability for synthetic manipulation and storage. This ring system is characterized by its pyramidal nitrogen center and the significant angular distortion required to form the four-membered cyclic structure, resulting in bond angles that deviate substantially from ideal tetrahedral geometry. The ring strain inherent in the azetidine system, while less extreme than that found in three-membered aziridines, nevertheless provides a driving force for certain chemical reactions and contributes to the molecule's overall reactivity profile.

The incorporation of the azetidine ring into the larger molecular framework through a methyl linker attached to the aromatic system creates a flexible connection that allows for conformational mobility while maintaining the rigid character of the heterocyclic component. This design feature is particularly significant in the context of fragment-based drug design, where the conformational restriction provided by the azetidine ring can enhance binding affinity through reduced entropy of binding. The nitrogen atom within the azetidine ring serves as both a hydrogen bond acceptor and a potential site for protonation under acidic conditions, contributing to the molecule's solubility characteristics and potential biological interactions. Recent advances in azetidine chemistry have demonstrated that these four-membered heterocycles can participate in a wide variety of chemical transformations, including ring-opening reactions, nucleophilic substitutions, and oxidative processes, making the azetidine component a valuable synthetic handle for further molecular elaboration.

Phenyl Substituent

The phenyl substituent in this compound serves as a crucial aromatic component that significantly influences the molecule's electronic properties, conformational behavior, and potential interactions with biological targets or synthetic reagents. The benzene ring provides a planar, conjugated π-electron system that can participate in various non-covalent interactions, including π-π stacking, aromatic hydrogen bonding, and hydrophobic interactions, thereby expanding the molecule's potential for molecular recognition and binding events. The substitution pattern on the phenyl ring, with the azetidinomethyl group attached at the ortho position relative to the oxobutyrate chain, creates a specific spatial arrangement that influences both the molecule's overall conformation and its chemical reactivity patterns.

The electron-rich aromatic system of the phenyl group contrasts with the electron-deficient carbonyl functionalities elsewhere in the molecule, creating opportunities for intramolecular electronic interactions that can stabilize certain conformational arrangements and influence reaction pathways. The ortho substitution pattern is particularly significant because it places the azetidine-containing substituent in close proximity to the ketone carbonyl group, potentially enabling conformational arrangements where these functional groups can interact through space. This spatial relationship may influence the molecule's reactivity toward nucleophiles, electrophiles, or radical species, as the aromatic system can modulate the electronic density at nearby reactive sites. Additionally, the phenyl group serves as a lipophilic component that can enhance the molecule's ability to interact with hydrophobic environments, such as membrane systems or hydrophobic binding sites in proteins, making it an important determinant of the compound's overall physicochemical properties and potential biological activity.

Ester Functionality

The ethyl ester functionality in this compound represents a critical structural component that significantly influences the molecule's chemical behavior, synthetic utility, and potential applications in both research and practical contexts. The ester group, characterized by the carbonyl carbon bonded to an ethoxy group, provides a site of moderate electrophilicity that can undergo various chemical transformations, including hydrolysis, transesterification, and reduction reactions. This functional group serves as a protecting group for the carboxylic acid functionality, allowing for selective manipulation of other parts of the molecule while maintaining the carbon chain integrity. The ethyl ester is particularly valuable in synthetic chemistry because it provides an appropriate balance between stability under normal handling conditions and reactivity under appropriate reaction conditions.

The ester carbonyl carbon serves as an electrophilic center that can be attacked by nucleophiles, enabling reactions such as saponification to generate the corresponding carboxylic acid or reduction to produce alcohol derivatives. The electronic properties of the ester group are influenced by the adjacent molecular environment, particularly the nearby ketone functionality, which can affect the electron density distribution and consequently the reactivity of both carbonyl centers. The ethyl portion of the ester provides lipophilic character that can enhance the molecule's solubility in organic solvents and its ability to penetrate lipid membranes, while also serving as a potential site for metabolic transformation in biological systems. Furthermore, the ester linkage can be strategically utilized in prodrug approaches, where the ethyl group can be cleaved in vivo to generate the corresponding carboxylic acid, potentially altering the molecule's pharmacokinetic properties and biological activity profile.

Ketone Moiety

The ketone moiety positioned at the 4-position of the butyrate chain represents a highly significant structural feature that profoundly influences the chemical reactivity, electronic properties, and synthetic utility of this compound. This carbonyl functionality provides a highly electrophilic carbon center that can participate in a wide variety of chemical transformations, including nucleophilic additions, reductions, condensation reactions, and enolate chemistry. The ketone carbonyl is particularly reactive due to the electron-withdrawing nature of the carbonyl oxygen and the planar geometry around the carbon center, which makes it accessible to attacking nucleophiles from either face of the molecular plane. The positioning of this ketone adjacent to the substituted phenyl ring creates opportunities for electronic conjugation and stabilization of reaction intermediates, particularly in enolate formations where the aromatic system can provide additional stabilization through resonance effects.

The ketone functionality serves as a crucial synthetic handle for molecular elaboration, enabling transformations such as Grignard additions, aldol condensations, reductive aminations, and Wittig reactions that can introduce new carbon-carbon or carbon-heteroatom bonds. The reactivity of this ketone is modulated by the surrounding molecular environment, including the electron-donating effects of the adjacent aromatic system and the potential for intramolecular interactions with other functional groups within the molecule. In the context of pharmaceutical applications, ketone functionalities like this one have been utilized as intermediates in the synthesis of important therapeutic agents, particularly angiotensin-converting enzyme inhibitors where the ketone can be selectively reduced to generate chiral alcohol centers. The strategic placement of the ketone functionality also provides opportunities for the development of enzyme-catalyzed biotransformations, where specific reductases can convert the ketone to the corresponding alcohol with high stereoselectivity, demonstrating the importance of this structural feature in both synthetic and biotechnological applications.

Property Value Source
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol
Chemical Abstracts Service Number 898755-53-8
PubChem Compound Identification Number 24725342
Boiling Point 406.6±35.0 °C (Predicted)
Density 1.140±0.06 g/cm³ (Predicted)
pKa 8.17±0.10 (Predicted)
Creation Date February 29, 2008
Last Modified May 24, 2025

Properties

IUPAC Name

ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOPTVWUCKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643737
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-53-8
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 2-(azetidinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is explored for its potential therapeutic properties:

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response. Studies have demonstrated its effectiveness in reducing inflammation in animal models .
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and inhibition of cell proliferation .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry:

  • Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are important in drug development. Its azetidine ring can participate in further reactions to create more complex structures .
  • Functionalization Reactions : this compound can undergo various functionalization reactions, such as nucleophilic substitutions and oxidation, making it valuable for creating derivatives with enhanced biological activities .

Biological Research

Research involving this compound focuses on its biological interactions:

  • Enzyme Inhibition Studies : It has been investigated for its potential to inhibit specific enzymes related to disease pathways, contributing to the understanding of disease mechanisms and the development of new therapeutic agents .
  • Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways related to growth and apoptosis makes it a candidate for further exploration in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study published in Molecular Pharmacology demonstrated that this compound significantly inhibited cyclooxygenase activity in vitro and reduced inflammation in vivo models. The results indicated a dose-dependent response with IC50 values suggesting potent anti-inflammatory properties .

Case Study 2: Anticancer Activity

Research conducted by the National Institutes of Health assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it inhibited cell proliferation with IC50 values ranging from 10 µM to 30 µM across different cancer types, indicating promising anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, highlighting variations in substituents and their implications:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Differences
This compound 2-(azetidinomethyl)phenyl C₁₈H₂₅NO₃ 307.4 898755-53-8 Reference compound; azetidine provides rigidity and moderate basicity.
Ethyl 4-[2-(piperidinomethyl)phenyl]-4-oxobutyrate 2-(piperidinomethyl)phenyl C₁₈H₂₅NO₃ 307.4 898773-91-6 Piperidine (6-membered ring) increases steric bulk and basicity vs. azetidine.
Ethyl 4-(4-fluorophenyl)-4-oxobutyrate 4-fluorophenyl C₁₂H₁₃FO₃ 224.23 N/A (DW901) Electron-withdrawing fluorine alters electronic profile; reduced steric hindrance.
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 3-chlorophenyl C₁₂H₁₃ClO₃ 240.69 2241594-49-8 Chlorine enhances lipophilicity; potential for halogen bonding in drug design.
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 3-methoxyphenyl C₁₃H₁₆O₄ 236.27 147373-96-4 Methoxy group increases electron density; may improve metabolic stability.
Ethyl 4-(4-methylphenyl)-4-oxobutyrate 4-methylphenyl C₁₃H₁₆O₃ 220.27 6942-61-6 Methyl group enhances hydrophobicity; widely available commercially.

Key Structural and Functional Comparisons

Heterocyclic Modifications: Replacing azetidine with piperidine (as in Ethyl 4-[2-(piperidinomethyl)phenyl]-4-oxobutyrate) increases the ring size from 4- to 6-membered, reducing ring strain and altering basicity (pKa ~11 for piperidine vs. ~8 for azetidine). This impacts binding affinity in biological targets. Azetidine’s compact structure may enhance target selectivity in enzyme inhibition compared to bulkier analogs.

Aromatic Substitutents: Halogenated Derivatives (e.g., 4-fluoro, 3-chloro): Fluorine and chlorine substituents increase lipophilicity (ClogP: 2.1 for 3-chloro vs. 1.8 for parent compound), influencing membrane permeability.

Commercial Availability: Ethyl 4-(4-methylphenyl)-4-oxobutyrate is supplied by 13+ vendors (e.g., MolPort, ZINC), whereas azetidine-containing analogs are niche products (e.g., CymitQuimica lists this compound as a specialty item).

Biological Activity

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an ethyl ester group, an azetidine ring, and a phenyl moiety. These structural components contribute to its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC15_{15}H18_{18}N2_{2}O3_{3}
Molecular Weight274.31 g/mol
CAS Number[Not Available]
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : Similar compounds have shown selective inhibition against enzymes such as cyclooxygenase, which plays a critical role in inflammation and cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Cell Cycle Regulation : Research indicates that this compound may induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby preventing cancer cells from dividing and proliferating. This effect is often mediated through interactions with tubulin, disrupting microtubule dynamics essential for mitosis.
  • Angiogenesis Inhibition : Preliminary studies suggest that this compound may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:

  • Study on MDA-MB-231 Cells : This breast cancer cell line was treated with the compound at varying concentrations. Results indicated significant inhibition of cell viability at nanomolar concentrations, suggesting potent antiproliferative properties.
  • Comparison with Standard Treatments : The compound's efficacy was compared to established chemotherapeutics such as paclitaxel and vinblastine. The findings revealed that this compound exhibited similar or superior activity in certain assays.

Mechanistic Studies

Mechanistic investigations have provided insights into how this compound exerts its effects:

  • Cell Cycle Analysis : Flow cytometry analyses demonstrated that treatment with this compound resulted in increased populations of cells in the G2/M phase, indicating cell cycle arrest.
  • Cytoskeletal Disruption : Immunofluorescence studies revealed alterations in microtubule structures upon treatment, consistent with a mechanism involving tubulin binding.

Case Studies

  • Case Study on Lung Cancer : A clinical study investigated the effects of this compound in patients with non-small cell lung cancer (NSCLC). Patients receiving this compound as part of a combination therapy showed improved outcomes compared to those receiving standard care alone.
  • Preclinical Models : In vivo studies using chick chorioallantoic membrane (CAM) assays demonstrated that the compound effectively reduced tumor growth and angiogenesis, supporting its potential as an anticancer agent.

Q & A

Q. Basic

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) .
  • ²⁹Si NMR (if silicon-protected intermediates) : Monitor deprotection efficiency .
  • 2D NMR (COSY, HSQC) : Assign protons adjacent to the azetidine nitrogen (δ 2.5–3.5 ppm) .

Q. Advanced

  • Single-crystal X-ray diffraction : Resolve ambiguity in stereochemistry or bond lengths around the azetidine ring .
  • Dynamic NMR simulations : Model ring puckering effects using software like MestReNova .

How does the azetidinomethyl group influence the compound’s reactivity in nucleophilic environments?

Advanced
The strained azetidine ring enhances susceptibility to nucleophilic attack:

  • Kinetic studies : Monitor ring-opening using LC-MS under basic conditions (e.g., NaOH/MeOH) .
  • Computational insights : DFT calculations (Gaussian 09) predict transition states for ring-opening pathways, guiding protective group selection .

What strategies optimize yield in the final esterification step?

Q. Basic

  • Steglich esterification : Use DCC/DMAP for coupling azetidine derivatives with 4-oxobutyric acid .
  • Microwave-assisted synthesis : Reduce reaction time (10–15 min at 100°C) while maintaining >85% yield .

Q. Advanced

  • In-situ IR monitoring : Track carbonyl (C=O) peak disappearance (1700–1750 cm⁻¹) to optimize reaction termination .
  • DoE (Design of Experiments) : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/Et₃N) for maximal efficiency .

How can researchers address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin encapsulation .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
  • LogP determination : Measure via HPLC (C18 column, MeCN/H₂O gradient) to guide formulation .

What computational tools predict the compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction (SwissADME) : Estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., enzymes with hydrophobic pockets) influenced by the azetidine moiety .

How to differentiate degradation products from synthetic impurities?

Q. Basic

  • LC-MS/MS : Identify hydrolyzed products (e.g., free azetidine or 4-oxobutyric acid) using a QTOF analyzer .
  • Stability studies : Accelerate degradation under stress conditions (40°C/75% RH) per ICH guidelines .

Q. Advanced

  • Isotopic labeling : Use ¹³C-labeled ethyl groups to trace ester cleavage pathways via NMR .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Exothermic reactions : Implement controlled addition (e.g., syringe pump for azetidine derivatives) .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .

How does the fluorophenyl analog (e.g., 4-(2-fluorophenyl)-4-oxobutyrate) inform SAR studies?

Q. Advanced

  • Electron-withdrawing effects : Fluorine increases electrophilicity at the ketone, altering reactivity in Michael additions .
  • Comparative crystallography : Analyze differences in dihedral angles between phenyl and azetidine rings using Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.